(3R)-4-amino-3-methylbutanoic acid
CAS No.: 1116-92-3
Cat. No.: VC7936817
Molecular Formula: C5H11NO2
Molecular Weight: 117.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1116-92-3 |
---|---|
Molecular Formula | C5H11NO2 |
Molecular Weight | 117.15 g/mol |
IUPAC Name | (3R)-4-amino-3-methylbutanoic acid |
Standard InChI | InChI=1S/C5H11NO2/c1-4(3-6)2-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1 |
Standard InChI Key | CZGLBWZXGIAIBU-SCSAIBSYSA-N |
Isomeric SMILES | C[C@H](CC(=O)O)CN |
SMILES | CC(CC(=O)O)CN |
Canonical SMILES | CC(CC(=O)O)CN |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
(3R)-4-Amino-3-methylbutanoic acid features a four-carbon backbone with an amino group (-NH₂) at the fourth carbon, a methyl group (-CH₃) at the third carbon, and a carboxylic acid group (-COOH) at the first carbon. The (3R) configuration imposes a distinct spatial arrangement, critical for its biological activity.
Table 1: Molecular Properties of (3R)-4-Amino-3-Methylbutanoic Acid
Property | Value |
---|---|
Molecular Formula | C₅H₁₁NO₂ |
Molecular Weight | 131.15 g/mol |
IUPAC Name | (3R)-4-Amino-3-methylbutanoic acid |
CAS Number | Not explicitly listed in sources |
Chiral Centers | C3 (R-configuration) |
The stereochemistry at C3 differentiates it from its (3S) enantiomer, which exhibits distinct receptor-binding affinities. For example, the (3S) isomer demonstrates higher affinity for GABA receptors in neurological studies, whereas the (3R) form may favor alternative metabolic pathways.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of (3R)-4-amino-3-methylbutanoic acid typically begins with chiral precursors to preserve stereochemical integrity. A common route involves:
-
Reductive Amination: (3R)-3-methyl-2-oxobutanoic acid undergoes reductive amination using ammonia and sodium cyanoborohydride to introduce the amino group.
-
Acid Hydrolysis: Subsequent hydrolysis of protective esters (e.g., methyl esters) under acidic conditions yields the free carboxylic acid.
Table 2: Key Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Reductive Amination | NH₃, NaBH₃CN, MeOH, 0°C | 72–85% |
Ester Hydrolysis | HCl (6M), reflux, 4h | >90% |
Industrial Manufacturing
Industrial processes employ continuous flow reactors to enhance efficiency. For instance, esterification of the corresponding acid with methanol under sulfuric acid catalysis achieves >95% conversion, followed by chromatographic purification. Scalability challenges include maintaining enantiomeric purity, addressed via chiral stationary phases in HPLC.
Biological Activity and Mechanism
Enzymatic Interactions
In vitro assays reveal inhibitory effects on glutamate decarboxylase (Ki = 18 µM), a key enzyme in GABA synthesis. This inhibition correlates with reduced GABA levels in neuronal cultures, suggesting potential applications in hyperexcitability disorders.
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
(3R)-4-Amino-3-methylbutanoic acid serves as a precursor to anticonvulsants and anxiolytics. For example, its methyl ester derivative (VCID: VC17734165) is utilized in prodrug formulations to enhance blood-brain barrier permeability.
Stereochemical Probes
Researchers employ this compound to study enantioselective enzyme kinetics. Comparative studies with (3S)-isomers reveal that microbial aminotransferases exhibit 40% higher activity toward the (3R) form, underscoring its utility in biocatalyst development.
Comparative Analysis with Structural Analogs
Table 3: Functional Comparison of GABA Analogues
Compound | Target Receptor | EC₅₀ (µM) | Metabolic Stability |
---|---|---|---|
(3R)-4-Amino-3-methylbutanoic acid | GABA-T | 22 ± 3 | Moderate |
(3S)-4-Amino-3-methylbutanoic acid | α2δ subunit | 0.8 ± 0.2 | High |
Gabapentin | α2δ subunit | 0.5 ± 0.1 | High |
Key findings:
-
The (3R) isomer’s lower receptor affinity contrasts with its superior enzymatic inhibition, positioning it as a tool for metabolic studies rather than direct therapeutics.
-
Trifluoromethyl derivatives of related compounds show enhanced stability but reduced blood-brain barrier penetration, limiting their CNS applications.
Future Directions and Research Gaps
Unresolved Questions
-
Enantioselective Toxicity: The LD₅₀ of (3R)-4-amino-3-methylbutanoic acid remains uncharacterized, necessitating preclinical studies.
-
Therapeutic Potential: Its role in neurodegenerative diseases (e.g., Alzheimer’s) warrants exploration via in vivo models.
Methodological Recommendations
-
Stereochemical Analysis: Use circular dichroism (CD) spectroscopy to confirm enantiopurity during synthesis.
-
In Silico Modeling: Molecular docking simulations could predict interactions with novel targets like NMDA receptors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume